molecular formula C7H9F3N4 B14856817 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine CAS No. 1260672-49-8

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine

Cat. No.: B14856817
CAS No.: 1260672-49-8
M. Wt: 206.17 g/mol
InChI Key: YFGFEUIMERSDBX-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine is a heterocyclic compound that belongs to the class of triazolodiazepines This compound is characterized by the presence of a trifluoromethyl group and a fused triazole-diazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct physicochemical and pharmacological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1260672-49-8

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-1-2-11-3-4-14(5)6/h11H,1-4H2

InChI Key

YFGFEUIMERSDBX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN2C1=NN=C2C(F)(F)F

Origin of Product

United States

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